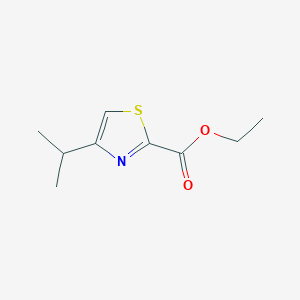
4-异丙基噻唑-2-羧酸乙酯
概述
描述
Ethyl 4-isopropylthiazole-2-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The ethyl group in the compound indicates that it is an ester, with the ethyl moiety attached to the carboxylate functional group. The isopropyl group attached to the fourth position of the thiazole ring suggests that the compound may have specific steric and electronic properties influencing its reactivity and potential applications.
Synthesis Analysis
The synthesis of related ethyl thiazole carboxylate compounds involves various chemical reactions, including alkylation, cyclocondensation, and reactions with different reagents to introduce various substituents on the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction with ethyl bromopyruvate . Similarly, ethyl 2-substituted-aminothiazole-4-carboxylate analogs were prepared and showed potential antitumor activity . These methods could potentially be adapted for the synthesis of ethyl 4-isopropylthiazole-2-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as FTIR, NMR, and sometimes X-ray diffraction methods. The molecular geometry can be optimized using density functional theory (DFT) to predict the electronic structure and properties of the compounds . The presence of different substituents on the thiazole ring, such as the isopropyl group, would influence the molecular geometry, electronic distribution, and potential interaction sites for hydrogen bonding or other intermolecular interactions.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, including hydrogen bonding, as indicated by the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, which forms hydrogen-bonded dimers . The reactivity of ethyl 4-isopropylthiazole-2-carboxylate would be influenced by the electron-withdrawing carboxylate group and the electron-donating isopropyl group, which could affect its participation in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl thiazole carboxylates include their solubility, melting points, and boiling points, which are not directly provided but can be inferred from their molecular structure. The presence of the ethyl ester group suggests that these compounds might have moderate solubility in organic solvents. The chemical properties, such as acidity or basicity, reactivity towards nucleophiles or electrophiles, and stability, can be deduced from the functional groups present in the molecule. For example, the carboxylate ester is prone to hydrolysis under basic conditions, while the thiazole ring might engage in electrophilic substitution reactions at the alpha position relative to the nitrogen atom.
科学研究应用
化学合成和改性
- 4-异丙基噻唑-2-羧酸乙酯及其衍生物参与了与杆菌肽和噻唑啉肽相关的合成研究,展示了它们在肽合成和异构化过程中的作用 (广津、柴和金子,1970)。
- 该化合物被用作合成各种类似物的原料,例如 4-(三氟甲基)-2-(氨基乙基)噻唑-5-羧酸乙酯,表明其在创建多样化化学结构中的效用 (Boy 和 Guernon,2005)。
结构和分析研究
- 2-氨基-噻唑-4-羧酸乙酯(一种密切相关的化合物)被合成用于结构测定和分析,突出了其在开发新化学实体中的重要性 (周卓强,2009)。
- 已经对 2-(4-甲基-(2-亚苄基肼基))噻唑-4-羧酸乙酯的光谱表征和晶体学行为进行了研究,这强调了其在分子结构研究中的重要性 (Haroon 等,2018)。
生物学和药物研究
- 2-氨基-4-甲基噻唑-5-羧酸乙酯(一种衍生物)已被探索其抗菌活性,展示了这些化合物的潜在生物医学应用 (Desai、Bhatt 和 Joshi,2019)。
- 该化合物已被用于合成具有抗肿瘤活性的类似物,证明了其在癌症研究中的相关性 (El-Subbagh、Abadi 和 Lehmann,1999)。
安全和危害
The compound is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
属性
IUPAC Name |
ethyl 4-propan-2-yl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWKKZAAUKWYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445349 | |
| Record name | ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isopropylthiazole-2-carboxylate | |
CAS RN |
156589-82-1 | |
| Record name | ETHYL 4-ISOPROPYLTHIAZOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


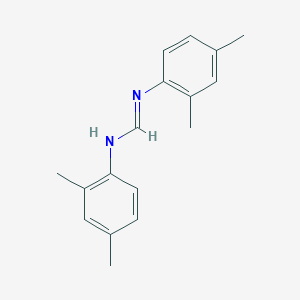
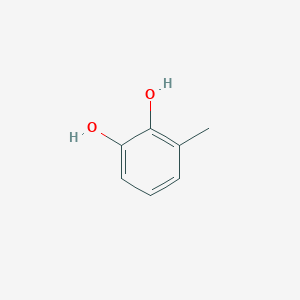
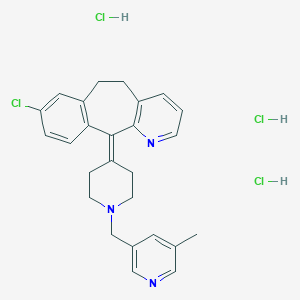
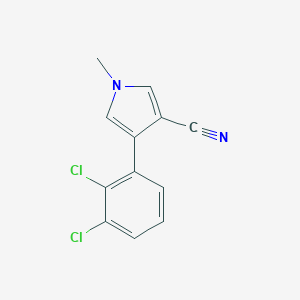
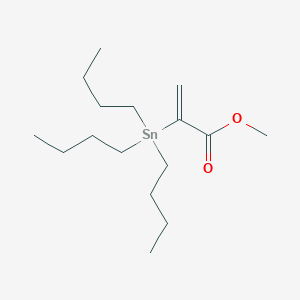
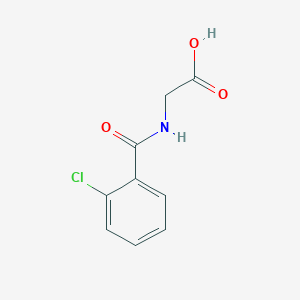
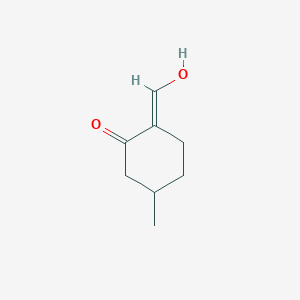
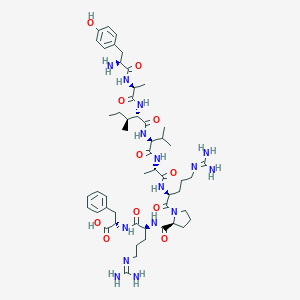
![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
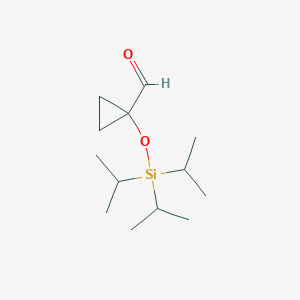
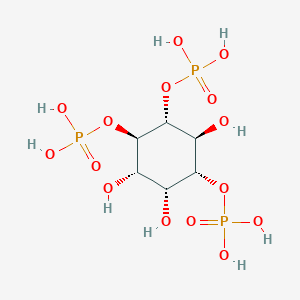
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
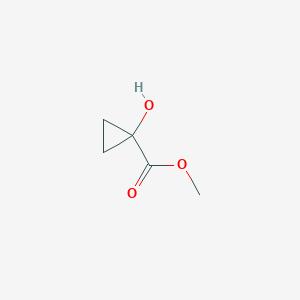
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)